Cas no 4108-07-0 (N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide)

N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide compound with potential applications in pharmaceutical and organic synthesis. Its structure features a 5-oxopyrrolidine core substituted with a 4-methylphenyl carboxamide group, offering versatility as an intermediate in medicinal chemistry. The compound's rigid pyrrolidinone scaffold may enhance binding affinity in target interactions, while the aromatic methylphenyl group contributes to lipophilicity, influencing solubility and bioavailability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically characterized by high purity and stability, ensuring reliability in research applications.
N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide structure
4108-07-0 structure
Product name:N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
CAS No:4108-07-0
MF:C12H14N2O2
MW:218.251762866974
CID:3056504
PubChem ID:17389765

N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
    • STK894201
    • 4108-07-0
    • N-(4-methylphenyl)-5-oxoprolinamide
    • AKOS005144321
    • BBL021488
    • SCHEMBL13777929
    • 5-Oxo-N-(p-tolyl)pyrrolidine-2-carboxamide
    • N-(4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
    • Inchi: InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)13-12(16)10-6-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15)
    • InChI Key: IFKQEVOQCJUMIX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 218.105527694Da
  • Monoisotopic Mass: 218.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 58.2Ų

N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M224588-50mg
N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
4108-07-0
50mg
$ 230.00 2022-06-02
TRC
M224588-5mg
N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
4108-07-0
5mg
$ 50.00 2022-06-02
TRC
M224588-10mg
N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
4108-07-0
10mg
$ 70.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626937-1g
5-Oxo-N-(p-tolyl)pyrrolidine-2-carboxamide
4108-07-0 98%
1g
¥6650.00 2024-05-14

N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide Related Literature

Additional information on N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide

Introduction to N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide (CAS No. 4108-07-0)

N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide, a compound with the chemical formula C13H12N2O3, is a significant molecule in the field of pharmaceutical chemistry. This compound is identified by its CAS number, CAS No. 4108-07-0, which serves as a unique identifier in scientific literature and databases. The structure of this molecule features a phenyl ring substituted with a methyl group at the 4-position, connected to a pyrrolidine ring that is oxidized at the 5-position and carboxamidated at the 2-position. This specific arrangement of functional groups makes it a subject of interest for various chemical and biological studies.

The pharmacological relevance of N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide stems from its ability to interact with biological targets in complex ways. Recent research has highlighted its potential in modulating enzyme activity and receptor binding, which are crucial for developing new therapeutic agents. The presence of the amide group and the oxo functionality in the pyrrolidine ring contributes to its pharmacophoric properties, enabling it to engage with biological systems in a meaningful manner.

In the context of drug discovery, N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide has been explored for its possible role in addressing various health conditions. Studies have demonstrated that compounds with similar structural motifs can exhibit anti-inflammatory, analgesic, and even neuroprotective effects. The methylphenyl moiety, in particular, has been associated with enhanced binding affinity to certain protein targets, which could be leveraged for designing more effective drugs.

The synthesis of N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The development of novel synthetic routes not only improves accessibility but also allows for modifications that could enhance pharmacological properties.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide and its potential targets. These studies often involve docking simulations to predict binding affinities and identify key interaction points. Such insights are invaluable for guiding experimental efforts and designing molecules with improved efficacy and reduced side effects.

The biological activity of this compound has been further investigated through in vitro assays that measure its interaction with enzymes and receptors relevant to human health. Initial findings suggest that it may interfere with pathways involved in pain perception and inflammation, making it a promising candidate for further development. Additionally, its stability under various conditions has been assessed to ensure suitability for formulation into therapeutic products.

Future research directions may include exploring derivatives of N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide to enhance its pharmacological profile. By modifying substituents or altering the core structure, scientists aim to develop analogs with improved bioavailability, reduced toxicity, or targeted action against specific diseases. The integration of machine learning models into drug discovery processes could also accelerate the identification of promising candidates derived from this scaffold.

The broader impact of such research lies in contributing to the arsenal of tools available for treating human diseases. As our understanding of molecular interactions deepens, compounds like N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide offer hope for developing innovative therapies that address unmet medical needs. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists are essential to translate these findings into tangible benefits for patients worldwide.

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